Product packaging for BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER(Cat. No.:CAS No. 190793-18-1)

BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER

Cat. No.: B1171281
CAS No.: 190793-18-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER is a useful research compound. Its molecular formula is C9H14N4O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

190793-18-1

Molecular Formula

C9H14N4O2

Origin of Product

United States

Influence of Pdms/peg Ratio on Mechanical Properties:

There is a clear trend showing that the ratio of the hydrophobic PDMS to the hydrophilic PEG segments significantly impacts the mechanical properties of the resulting polyurethane. An increase in the PDMS content generally leads to a decrease in tensile strength and an increase in elongation at break, resulting in a more flexible and elastomeric material. Conversely, a higher PEG content can increase the hardness and modulus of the copolymer.

Analogous System (PDMS/PEG-based Polyurethane) PDMS Content (wt%) PEG Content (wt%) Tensile Strength (MPa) Elongation at Break (%)
APUE-1 acs.org208015.2650
APUE-2 acs.org406012.8800
APUE-3 acs.org60409.5950
APUE-4 acs.org80206.31100

Impact on Thermal Properties:

The thermal stability of these copolymers is also influenced by the composition of the soft segments. Generally, the incorporation of PDMS improves the thermal stability of the polyurethane. researchgate.net The glass transition temperature (Tg) of the PDMS and PEG segments can be observed as distinct transitions, indicating a microphase-separated morphology. The position of these transitions can shift depending on the degree of mixing and the length of the respective blocks.

Analogous System PDMS Content (wt%) PEG Content (wt%) PDMS Tg (°C) PEG Tm (°C) Degradation Temp (°C)
PEG-PDMS Copolymer 5E3D ukm.my~37.5~62.5-12222388
PEG-PDMS Copolymer 6E2D ukm.my~25~75-11825360
PEG-PDMS Copolymer 7E1D ukm.my~12.5~87.5-11827359

Surface Properties and Water Absorption:

The surface properties and interaction with water are highly dependent on the PDMS and PEG content. An increase in the PDMS content leads to a more hydrophobic surface, characterized by a higher water contact angle and lower water absorption. Conversely, a higher PEG content results in a more hydrophilic surface with increased water absorption. researchgate.net This is a critical trend for predicting the film-forming and skin-conditioning properties of BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER.

Analogous System (PPO-PDMS based PUR) Hard Segment Content (wt%) **Water Contact Angle (°) **Water Absorption (%)
PUR-10 researchgate.net10951.5
PUR-20 researchgate.net20981.2
PUR-40 researchgate.net401020.8
PUR-60 researchgate.net601050.5

The data mined from these analogous systems provides a robust framework for developing computational models of this compound. By understanding these established trends, researchers can more accurately predict its physical, mechanical, and thermal properties, thereby accelerating the material design and application development process.

Advanced Spectroscopic and Analytical Characterization of Bis Peg 15 Dimethicone/ipdi Copolymer

Spectroscopic Probes for Chemical Structure and Bonding

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER, from the incorporation of monomer units to the specific bonding interactions that dictate its macroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polyurethane copolymers. researchgate.net Both ¹H and ¹³C NMR can provide quantitative information about the different monomer units within the polymer chain.

In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to each of the constituent monomers. For instance, the protons of the polyethylene (B3416737) glycol (PEG) segments typically appear in the 3.5-5.2 ppm range. researchgate.net The dimethicone segments are characterized by signals from the methyl groups attached to the silicon atoms, usually found at approximately 0.1 ppm. The protons associated with the IPDI monomer, particularly those of the urethane (B1682113) linkage (-NH-), can be observed between 6.0 and 8.0 ppm. researchgate.net The relative integration of these signals allows for the determination of the molar ratio of the different monomers, confirming the "PEG-15" designation, which indicates the average number of ethylene (B1197577) oxide repeat units.

¹³C NMR spectroscopy offers complementary information, with distinct chemical shifts for the carbons in the PEG, dimethicone, and IPDI units. dtic.mil The carbonyl carbon of the urethane linkage is particularly informative and can be found in the range of 155-157 ppm. researchgate.net Differences in the chemical shifts of the urethane carbons can also reveal information about the sequence distribution and the nature of the neighboring groups. Furthermore, NMR can be utilized for end-group analysis, which is crucial for determining the number-average molecular weight of the polymer. acs.org

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound

Functional GroupChemical Shift (ppm)
Si-CH ₃ (Dimethicone)~0.1
CH ₂-CH ₂-O (PEG)~3.6
NH (Urethane)~6.0-8.0
CH ₂ adjacent to urethane (IPDI)~2.9-3.1

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for confirming the formation of urethane bonds and investigating hydrogen bonding within the copolymer. The disappearance of the strong absorption band of the isocyanate group (-NCO) from IPDI, typically around 2233-2270 cm⁻¹, and the appearance of characteristic urethane bands confirm the successful polymerization. researchgate.net

The FT-IR spectrum of a polyurethane is characterized by several key absorption bands. spectroscopyonline.com The N-H stretching vibration of the urethane group appears in the region of 3300-3330 cm⁻¹. researchgate.net The position and shape of this band are highly sensitive to hydrogen bonding. A sharper peak at higher wavenumbers (around 3445 cm⁻¹) corresponds to free (non-hydrogen-bonded) N-H groups, while a broader band at lower wavenumbers (around 3315 cm⁻¹) indicates hydrogen-bonded N-H groups. acs.org The carbonyl (C=O) stretching vibration of the urethane group, typically found between 1690 and 1730 cm⁻¹, also provides insight into hydrogen bonding. researchgate.net A peak around 1730 cm⁻¹ is attributed to free carbonyl groups, whereas a peak at approximately 1710 cm⁻¹ is characteristic of hydrogen-bonded carbonyl groups. acs.orgnih.gov The extent of hydrogen bonding between the hard segments (containing the urethane groups) significantly influences the microphase separation and mechanical properties of the copolymer.

Table 2: Key FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (H-bonded)~3315
N-H Stretch (Free)~3445
C-H Stretch (Aliphatic)~2870-2960
C=O Stretch (Urethane, H-bonded)~1710
C=O Stretch (Urethane, Free)~1730
C-O-C Stretch (Ether)~1100

Table 3: Representative Raman Shifts for this compound

Vibrational ModeRaman Shift (cm⁻¹)
Si-O-Si Symmetric Stretch~490
Si-C Symmetric Stretch~710
C-C Skeletal Stretch (PEG)~800-900
Urethane Bands~1600-1750
C-H Bending/Stretching~1400-1500, ~2800-3000

Chromatographic and Thermal Analysis for Molecular Parameters

The macroscopic properties of this compound are directly related to its molecular weight distribution and thermal behavior. Chromatographic and thermal analysis techniques provide crucial data on these parameters.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. researchgate.net This technique separates molecules based on their hydrodynamic volume in solution. By using a calibrated system, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. For copolymers like this compound, a PDI greater than 1.0 is expected due to the statistical nature of the polymerization process. The molecular weight distribution is a critical parameter as it influences properties such as viscosity and film-forming ability. Advanced GPC/SEC systems with multiple detectors (e.g., refractive index, light scattering, and viscometer) can provide even more detailed information about the polymer's architecture, such as branching. sepscience.com

Table 4: Illustrative GPC/SEC Data for a Siloxane-Urethane Copolymer

ParameterValue
Number-Average Molecular Weight (Mn)15,000 g/mol
Weight-Average Molecular Weight (Mw)30,000 g/mol
Polydispersity Index (PDI)2.0

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. tainstruments.com For a block copolymer like this compound, DSC can reveal the thermal transitions of its distinct soft and hard segments.

The copolymer is expected to exhibit multiple thermal transitions corresponding to its constituent blocks. The polydimethylsiloxane (B3030410) (PDMS) or dimethicone segments are known to have a very low glass transition temperature (Tg), typically around -120 °C, and a melting temperature (Tm) around -40 °C, depending on the block length. ukm.my The polyethylene glycol (PEG) segments will show a Tg and Tm that are dependent on their molecular weight; for PEG-15, the Tg would be expected to be in the range of -60 to -40 °C, and a Tm may also be observable. ukm.mymdpi.com The hard segments formed by the IPDI and urethane linkages will have a higher Tg, which is indicative of the degree of phase separation and the strength of the hydrogen bonding within the hard domains. scientific.net The presence of distinct glass transitions for the different segments is a hallmark of a microphase-separated system.

Table 5: Expected Thermal Transitions for this compound via DSC

Polymer SegmentTransitionTemperature Range (°C)
Dimethicone (Soft Segment)Glass Transition (Tg)-125 to -115
Polyethylene Glycol (Soft Segment)Glass Transition (Tg)-60 to -40
IPDI-Urethane (Hard Segment)Glass Transition (Tg)50 to 100

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics under Controlled Atmospheres

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). For a complex copolymer like this compound, TGA can reveal the temperatures at which different segments of the polymer chain begin to degrade.

In a typical analysis of a silicone-polyurethane copolymer, thermal degradation occurs in multiple stages. The initial weight loss, often observed between 250°C and 400°C, is generally attributed to the decomposition of the urethane linkages formed by the Isophorone (B1672270) Diisocyanate (IPDI) component. researchgate.net Subsequent degradation at higher temperatures (above 400°C) typically corresponds to the breakdown of the polyether (PEG) and polysiloxane (dimethicone) segments. researchgate.netoclc.org The presence of silicone (PDMS) segments in a polyurethane backbone can enhance thermal stability. researchgate.net

The atmosphere plays a crucial role in the degradation mechanism. In an inert atmosphere like nitrogen, the degradation proceeds through chain scission and volatilization. In an oxidative atmosphere (air), the degradation is more complex, involving oxidation reactions that can lead to different decomposition products and thermal profiles.

Illustrative TGA Data for an Analogous PEG/PDMS Copolymer

The following table presents hypothetical TGA data for a PEG-PDMS based copolymer, illustrating how thermal stability can be affected by the composition. The onset decomposition temperature (Tonset) and the temperature of maximum weight loss rate (Tmax) are key parameters derived from TGA curves.

Copolymer Composition (PEG:PDMS ratio)Onset Decomposition Tonset (°C)Tmax for Urethane Degradation (°C)Tmax for PEG/PDMS Degradation (°C)
7:1~280~350~450
5:3~300~360~470
2:6~320~370~490

This is a hypothetical data table based on general principles and data from analogous copolymers like those studied in referenced literature. ukm.mymdpi.com

The data illustrates that a higher ratio of PDMS to PEG could lead to enhanced thermal stability, a characteristic attributed to the high bond energy of the siloxane (Si-O) backbone. oclc.org

Morphological and Nanostructural Investigation

The performance of block copolymers like this compound is intrinsically linked to their solid-state morphology. The incompatibility between the flexible, low-surface-energy dimethicone segments and the more rigid, polar PEG-urethane segments drives microphase separation, leading to the formation of distinct nanodomains.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Imaging of Copolymer Films

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface of polymer films at the nanoscale without requiring complex sample preparation. uc.edu In topography mode, it generates a 3D map of the surface, revealing features like roughness. researchgate.net For block copolymers, phase imaging is particularly valuable. It maps variations in material properties such as stiffness, adhesion, and viscoelasticity across the surface. mdpi.com The harder urethane-rich domains and the softer silicone-rich domains would generate different phase shifts, allowing for clear visualization of the microphase-separated morphology. researchgate.netresearchgate.net

For a film of this compound, one would expect to see distinct domains corresponding to the hard (IPDI-PEG urethane) and soft (dimethicone) segments. The size, shape (e.g., spherical, cylindrical, lamellar), and distribution of these domains would depend on the block lengths and the processing conditions of the film. researchgate.netuchicago.edu

Transmission Electron Microscopy (TEM) for Microdomain Morphology and Spatial Arrangement

Transmission Electron Microscopy (TEM) provides higher resolution images of the internal nanostructure of the copolymer. To achieve sufficient contrast between the different polymer domains, selective staining techniques are often employed. For instance, a staining agent that preferentially interacts with the polyurethane segments would make them appear darker in the TEM image, allowing for clear visualization of the size and arrangement of the hard domains within the softer silicone matrix. researchgate.net TEM studies on analogous silicone-polyurethane systems have revealed morphologies ranging from discrete, globular hard domains to interconnected structures, with domain sizes typically in the range of a few to tens of nanometers. mdpi.com

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nanoscale Periodicity and Phase Separation Characteristics

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are essential techniques for quantifying the nanoscale structure of block copolymers in bulk. acs.orgacs.org These methods provide statistical information about the average size, shape, and spacing of the microphase-separated domains. A scattering peak in the SAXS/SANS profile corresponds to a characteristic length scale in the material, typically the average distance (d-spacing) between adjacent hard or soft domains. sci-hub.boxresearchgate.net

For a segmented copolymer like this compound, the position of the primary scattering peak would indicate the periodicity of the nanostructure. The width and intensity of the peak can provide information about the degree of ordering and the sharpness of the interface between the domains. acs.org Studies on similar segmented polyurethanes have used SAXS to determine d-spacings ranging from approximately 10 to 20 nm, confirming the presence of a well-defined nanostructure. sci-hub.box

Illustrative SAXS Data for Analogous Silicone-Urethane Copolymers

Hard Segment Content (wt%)Primary Scattering Peak (q) (nm-1)Average Domain Spacing (d = 2π/q) (nm)
21%0.38816.2
34%0.56611.1

This table is based on representative data from studies on POSS-polyurethane copolymers, which serve as an analogy for segmented silicone-based systems. sci-hub.box

This data demonstrates that as the hard segment content increases, the average spacing between the hard domains tends to decrease.

Rheological Characterization and Mechanical Response Mechanisms

The rheological and mechanical properties of this compound are critical for its function as a film-former in various applications. These properties are governed by the copolymer's molecular architecture and its microphase-separated morphology.

Viscoelastic Behavior and Dynamic Mechanical Analysis (DMA) of Copolymer Systems

Dynamic Mechanical Analysis (DMA) is used to characterize the viscoelastic properties of polymers by applying a sinusoidal stress and measuring the resultant strain. tainstruments.comyoutube.com The key parameters obtained are the storage modulus (E' or G'), which represents the elastic response (stiffness), the loss modulus (E'' or G''), which represents the viscous response (energy dissipation), and the tan delta (tan δ = E''/E'), which is a measure of damping. tainstruments.com

A DMA temperature sweep for a phase-separated copolymer like this compound would typically show two distinct glass transitions (Tg). One at a low temperature, corresponding to the flexible dimethicone soft segments, and another at a higher temperature, associated with the harder PEG-urethane segments. researchgate.net The presence of two distinct Tgs is strong evidence of microphase separation. cityu.edu.hk

The storage modulus in the rubbery plateau region (between the two Tgs) provides insight into the network-like structure formed by the hard domains. The value of tan delta can indicate the material's ability to dampen vibrations or absorb energy. tainstruments.com

Illustrative DMA Data for an Analogous Silicone-Urethane Copolymer

PropertySilicone-Urethane Copolymer
Tg of Soft Segment (Dimethicone)-115 °C
Tg of Hard Segment (Urethane)55 °C
Storage Modulus (E') at 25°C50 MPa
Tan δ Peak (Soft Segment)-105 °C
Tan δ Peak (Hard Segment)65 °C

This table presents typical values for analogous thermoplastic polyurethane-siloxane (TPUS) copolymers and is for illustrative purposes only. researchgate.net

These analyses provide a comprehensive understanding of the material's behavior, linking its chemical structure to its macroscopic properties.

Thixotropic Mechanisms and Shear-Thinning Properties of Concentrated Copolymer Solutions or Gels

The rheological behavior of concentrated solutions or gels of this compound is characterized by non-Newtonian fluid dynamics, specifically thixotropy and shear-thinning. These properties are crucial for products that require a certain viscosity at rest but need to flow easily upon application of stress.

Thixotropic Mechanisms:

Thixotropy is a time-dependent shear-thinning property. wikipedia.org For this compound, this behavior is attributed to the disruption and subsequent reformation of a structured network within the fluid. At rest, the copolymer chains, particularly the polyurethane segments, form a transient network through physical interactions such as hydrogen bonding between the urethane linkages and secondary interactions between the polymer chains and the solvent. These interactions create a high-viscosity, gel-like structure.

When shear stress is applied (e.g., by shaking or spreading), this network is progressively broken down, leading to a decrease in viscosity and allowing the material to flow. gelnailsystem.jp The rate of this breakdown is dependent on the shear rate. Once the shear stress is removed, the network begins to reform, and the viscosity gradually increases back to its initial state. This recovery process is not instantaneous and is a hallmark of thixotropic behavior. The kinetics of this recovery can be influenced by factors such as polymer concentration, solvent system, and temperature.

Shear-Thinning Properties:

Shear-thinning, or pseudoplasticity, is the phenomenon where a fluid's viscosity decreases with an increasing rate of shear stress. While related to thixotropy, shear-thinning is an instantaneous response to shear, whereas thixotropy is time-dependent. In concentrated solutions of this compound, the entangled and interacting polymer chains align themselves in the direction of flow when subjected to shear. This alignment reduces the intermolecular friction and entanglement, resulting in a lower viscosity. This property is particularly evident in silicone-polyethylene glycol block copolymers. google.com

The following table illustrates the typical shear-thinning behavior of a polyurethane-siloxane copolymer solution. While specific data for this compound is not publicly available, this table represents the expected trend.

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.150
125
108
1002
10000.5

This table is illustrative and based on the general behavior of polyurethane-siloxane copolymer solutions.

Elucidating Deformation and Recovery Mechanisms of Copolymer Networks

The viscoelastic properties of this compound networks, which dictate their deformation and recovery mechanisms, are governed by the interplay between the flexible siloxane segments and the more rigid polyurethane crosslinks.

Deformation Mechanisms:

When an external stress is applied to a gel or film formed by this copolymer, the deformation is initially elastic. This elastic response is primarily attributed to the uncoiling and stretching of the flexible polydimethylsiloxane chains. The energy stored during this process is reflected in the storage modulus (G').

As the deformation increases, viscous flow may also occur, particularly if the stress is applied over a longer period. This viscous component is associated with the irreversible slippage of polymer chains past one another and the breaking of physical crosslinks within the polyurethane domains. The energy dissipated during this process is represented by the loss modulus (G''). The mechanical properties of polyurethane elastomers are significantly influenced by the hard and soft segment composition. dtic.mil

Recovery Mechanisms:

Upon removal of the external stress, the network will attempt to return to its original state. The recovery process is driven by the entropic elasticity of the siloxane chains, which favor a coiled, random state. The extent and rate of recovery depend on the degree of crosslinking and the nature of the polyurethane domains.

In a well-formed network with sufficient crosslink density, the recovery can be almost complete, demonstrating the elastomeric nature of the material. However, if the deformation was severe enough to cause significant chain slippage or permanent disruption of the physical crosslinks, some degree of permanent deformation may be observed. The study of polyurethane cross-linked elastomers shows that the network structure parameters, such as the average molecular weight between crosslinks, play a crucial role in their mechanical properties. mdpi.com

The following data table provides a hypothetical representation of the mechanical properties of a this compound film, illustrating the concepts of deformation and recovery.

PropertyValue
Tensile Strength (MPa)5 - 15
Elongation at Break (%)200 - 500
Young's Modulus (MPa)10 - 30
Elastic Recovery (%) (after 50% strain)> 95

This table is illustrative and based on the typical mechanical properties of polyurethane-siloxane elastomers.

Spectroscopic and Analytical Techniques for Characterization:

The elucidation of these complex rheological and mechanical properties relies on a suite of advanced analytical techniques:

Rheometry: Rotational and oscillatory rheometers are essential for quantifying viscosity as a function of shear rate and for determining the viscoelastic moduli (G' and G''). These instruments can perform flow sweeps, creep-recovery tests, and oscillatory frequency sweeps to fully characterize the thixotropic and viscoelastic behavior. The rheological investigation of polymers is a well-established field. anton-paar.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the copolymer and to study the hydrogen bonding interactions within the polyurethane domains. thermofisher.com Changes in the carbonyl stretching region of the urethane group can provide insights into the state of these interactions during deformation and recovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR can be employed to determine the detailed chemical structure of the copolymer, including the ratio of the different monomer units and the length of the PEG and dimethicone segments. magritek.comresearchgate.net This information is critical for understanding how the molecular architecture influences the macroscopic properties.

Dynamic Mechanical Analysis (DMA): DMA is used to measure the mechanical properties of the solid copolymer films as a function of temperature and frequency. This technique provides information on the glass transition temperatures of the soft and hard segments, which is crucial for understanding the temperature dependence of the deformation and recovery mechanisms.

Degradation Pathways and Environmental Fate of Bis Peg 15 Dimethicone/ipdi Copolymer

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds by water. In the case of BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER, the susceptibility to hydrolysis is primarily centered on the urethane (B1682113) linkages, with the polyethylene (B3416737) glycol (PEG) and dimethicone segments exhibiting different degrees of stability.

pH-Dependent Hydrolysis of Urethane Linkages and Their Kinetic Profiles

The urethane linkages (-NH-CO-O-) within the copolymer backbone are the most susceptible sites for hydrolytic attack. ifremer.frcarbodiimide.com This degradation is significantly influenced by the pH of the surrounding environment. Both acidic and basic conditions can catalyze the cleavage of these bonds, leading to chain scission of the polymer. ifremer.frcarbodiimide.com

Under aqueous conditions, water molecules can react with the urethane bonds, causing them to break. carbodiimide.com The rate of this hydrolysis is dependent on factors such as temperature, humidity, and the pH of the medium. carbodiimide.com Studies on polyether-based polyurethanes have shown that the urethane bond is the most labile part of the polymer when exposed to water. ifremer.fr The hydrolysis of urethane linkages can be considered a primary mechanism of degradation for this type of copolymer. carbodiimide.com

The kinetics of urethane hydrolysis have been studied, and it has been found that the process can be modeled to predict the long-term stability of polyurethane materials. For instance, one study determined an activation energy of approximately 90 kJ/mol for the hydrolysis of urethane bonds in a polyether urethane, which allows for the estimation of the material's lifespan under specific temperature and moisture conditions. acs.org The degradation process is not typically limited by the diffusion of water into the polymer but rather by the rate of the chemical reaction itself. ifremer.fr

Interactive Data Table: General Effect of pH on Hydrolysis Rate of Labile Bonds

pH RangeRelative Hydrolysis RatePrimary Catalytic Species
Acidic (e.g., < 4)HighH+
Near Neutral (e.g., 6-8)LowH2O (uncatalyzed)
Alkaline (e.g., > 9)HighOH-

Hydrolytic Stability of PEG and Dimethicone Segments within the Copolymer Structure

The polyethylene glycol (PEG) and dimethicone (polydimethylsiloxane, PDMS) segments of the copolymer exhibit greater hydrolytic stability compared to the urethane linkages.

The dimethicone (PDMS) segments, characterized by a backbone of repeating Si-O-Si units, are also subject to hydrolysis, although this process is generally slow. nih.govresearchgate.netnih.gov The degradation of PDMS in aqueous environments is catalyzed by both acidic and alkaline conditions. nih.govresearchgate.net The primary hydrolysis product is dimethylsilanediol (B41321) (DMSD). nih.gov Kinetic studies on PDMS fluids have provided estimates for degradation rates at different pH values.

Interactive Data Table: Hydrolysis Rate Constants of PDMS at 24°C

ConditionpHDegradation Rate Constant (mgSi L⁻¹ day⁻¹)Reference
NaOH solution120.28 researchgate.net
HCl solution20.07 researchgate.net
Demineralised water60.002 researchgate.net

Oxidative Degradation Processes

Oxidative degradation involves the reaction of the polymer with oxygen, often initiated by factors such as heat, light, or the presence of metal ions. This process can lead to significant changes in the polymer's chemical structure and physical properties.

Radical-Induced Oxidation of Polymeric Chains and Initiation Mechanisms

The oxidative degradation of the polyurethane and PEG components of the copolymer often proceeds via a free-radical chain reaction. This process is typically initiated by the formation of free radicals on the polymer backbone. nih.govnih.gov The initiation can be triggered by the release of reactive oxygen species from environmental sources. nih.gov

For the PEG segments, thermal oxidative degradation can occur in the presence of oxygen, leading to the formation of PEG radicals. korea.ac.kr These radicals can initiate a cascade of reactions, including chain scission. korea.ac.kr The presence of transition metal ions, such as iron, can also catalyze the formation of reactive hydroxyl radicals, which can initiate the degradation of PEG chains. mdpi.com

The polyether segments in polyurethanes are susceptible to the formation of hydroperoxides, which can then decompose to create further radicals, propagating the degradation process. nih.gov This can lead to the formation of various volatile organic compounds, including formaldehyde (B43269) and acetaldehyde. nih.gov

Environmental Oxidation Pathways and Their Impact on Copolymer Integrity

In the environment, the oxidative degradation of this compound can be influenced by various factors. The presence of pollutants and metal ions in soil and water can accelerate oxidative processes. nih.gov

The dimethicone portion of the copolymer also undergoes oxidative degradation, although it is generally considered to have good resistance to oxidation at ambient temperatures. youtube.com In soil, the initial hydrolysis of PDMS to dimethylsilanediol can be followed by biodegradation or evaporation and subsequent oxidation in the atmosphere by hydroxyl radicals, ultimately leading to the formation of silica, carbon dioxide, and water. nih.govresearchgate.net

Photodegradation Mechanisms

Photodegradation is the breakdown of a polymer due to exposure to light, particularly in the ultraviolet (UV) range of the solar spectrum. This process is often intertwined with oxidative degradation, as UV radiation can generate free radicals that initiate oxidation.

Exposure to solar ultraviolet radiation can initiate photo-oxidative processes in polyurethanes, leading to the formation of secondary microplastics and the release of chain scission products. rsc.org The photolytic cleavage of C-H bonds on the polymer backbone can produce alkyl radicals, which then react with oxygen to start a degradative cascade. rsc.org For polyurethanes, this can result in the cleavage of the urethane bond. tue.nl The presence of photosensitive units within the polymer structure can enhance its photodegradability. rsc.org

The PEG component is also susceptible to photodegradation. UV irradiation can cause chain scission in PEG, leading to a decrease in its molecular weight. niscpr.res.inresearchgate.net This degradation can be accelerated by the presence of oxygen and can lead to the formation of small carboxylic acids. researchgate.net


Thermal Decomposition

Thermal degradation occurs when a polymer is subjected to high temperatures, leading to the breaking of chemical bonds and the formation of smaller molecules.

The thermal decomposition of polyurethane-silicone copolymers is a multi-step process. The stability of the different segments within the this compound dictates the degradation profile. Generally, the urethane (hard) segments begin to degrade at lower temperatures compared to the more stable polyether and siloxane (soft) segments. researchgate.netresearchgate.net

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful technique for identifying the gaseous products evolved during pyrolysis. Studies on analogous poly(siloxane-urethane) copolymers have shown a two-stage degradation process occurring between 250°C and 650°C. researchgate.net The primary decomposition products identified by techniques such as TG-FTIR include carbon dioxide (CO₂), tetrahydrofuran, and various cyclosiloxanes. researchgate.net

The pyrolysis of polyurethanes can also lead to the regeneration of the original isocyanate and alcohol monomers through the dissociation of the urethane linkage. researchgate.net In some cases, particularly with polyurethane foams, toxic gases such as carbon monoxide (CO) and hydrogen cyanide (HCN) can be produced. iafss.org

Table 1: Potential Pyrolysis Products of a Poly(siloxane-urethane) Copolymer

Product Chemical Formula/Type Source Segment
Carbon Dioxide CO₂ Urethane
Isocyanates R-NCO Urethane
Alcohols/Polyols R-OH Urethane, Polyether
Tetrahydrofuran C₄H₈O Polyether

This table is based on data from analogous polyurethane-silicone copolymers and represents potential, not confirmed, products for this compound.

The thermal stability and the onset of degradation are significantly influenced by the surrounding atmosphere. In an inert atmosphere (e.g., nitrogen), the thermal degradation of the siloxane component of polyurethane-silicone copolymers can proceed via depolymerization, often leaving minimal residue. researchgate.net In contrast, in a reactive atmosphere such as air, oxidative degradation pathways become significant.

For some polyurethane elastomers, the onset of thermal degradation begins at approximately 250°C, a temperature that appears to be largely independent of the polyethylene glycol (PEG) chain length. researchgate.net However, other studies suggest that severe pyrolysis for some polyurethanes can occur at temperatures exceeding 200°C. mdpi.com The introduction of highly branched polysiloxane structures into a polyurethane matrix has been shown to significantly enhance thermal stability, increasing the initial decomposition temperature. mdpi.com

For a non-silicone containing polyurethane, a two-stage degradation in an inert atmosphere was observed, with the first stage occurring between 100°C and 300°C, attributed to the cleavage of polyol and polyisocyanate bonds, followed by a second stage extending up to 800°C. researchgate.net

Table 2: General Thermal Degradation Onset for Related Polymers

Polymer Type Degradation Onset Temperature (°C) Atmosphere
Polyurethane Elastomers ~250 Not Specified
General Polyurethanes >200 (Severe Pyrolysis) Not Specified
Polyurethane (non-silicone) 100 - 300 (Stage 1) Inert

This table provides a general overview based on studies of related polymer classes and does not represent specific data for this compound.

Interfacial and Surface Science of Bis Peg 15 Dimethicone/ipdi Copolymer

Polymer-Substrate Interactions

The interaction of the copolymer with a solid surface is dictated by the collective contributions of its constituent parts: the flexible, low-surface-energy dimethicone backbone; the hydrophilic, water-soluble PEG chains; and the rigid, polar IPDI-derived urethane (B1682113) linkages.

Adhesion Mechanisms on Diverse Material Surfaces at the Molecular Level

The adhesion of BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER to various surfaces is a multifaceted process involving a combination of chemical and physical bonding mechanisms. The specific interactions depend heavily on the nature of the substrate.

On Polar, High-Energy Surfaces (e.g., Glass, Metals, Ceramics): These surfaces are often characterized by the presence of hydroxyl (-OH) groups. The isocyanate (NCO) groups from the IPDI component of the copolymer readily react with these active hydrogen atoms to form highly durable covalent urethane bonds. iotachem.com Additionally, the numerous ether linkages within the PEG segments and the urethane groups can form strong hydrogen bonds with surface hydroxyls. researchgate.net This combination of covalent and hydrogen bonding results in robust adhesion to polar substrates. iotachem.comresearchgate.net

On Polymeric and Organic Surfaces (e.g., Plastics, Wood, Fabrics): Adhesion to these materials involves a more complex interplay of interactions. For substrates containing polar functional groups like carboxyls, hydroxyls, or amides (common in fabrics and some plastics), the IPDI and PEG segments can form hydrogen bonds. iotachem.com The dimethicone segments, being nonpolar and having low cohesive energy, can promote adhesion to low-surface-energy plastics through van der Waals forces and physical chain entanglement, where the polymer chains interpenetrate the surface of the substrate. iotachem.com

On Silicone-Based Surfaces: The dimethicone component of the copolymer ensures excellent compatibility and adhesion to silicone elastomers and other siloxane-based materials through intermolecular van der Waals forces and the principle of "like-dissolves-like."

The use of amine-functional silane (B1218182) primers has been shown to significantly improve the adhesion of silicone-based coatings to polyurethane substrates, suggesting that similar interfacial chemistry could enhance the bond of this copolymer to specific surfaces by creating covalent linkages. google.comnih.gov

Surface Energy and Wetting Behavior of Copolymer Films

The surface energy of a film formed by this compound determines its ability to wet and spread over a substrate. This property is primarily governed by the silicone (dimethicone) component.

Silicone-based polymers are renowned for their ability to dramatically lower surface tension. researchgate.netcosmileeurope.eu The low intermolecular forces of the polysiloxane backbone allow it to orient at the air-polymer interface, resulting in a very low surface energy. This low energy facilitates the wetting of most substrates, including those with low surface energy themselves. buffalo.edu A film of the copolymer will readily spread to form a continuous, uniform layer. cosmileeurope.eu

The presence of PEG segments modifies this behavior. While the dimethicone drives the low surface energy, the hydrophilic PEG chains increase the polar component of the surface energy compared to a pure silicone polymer. researchgate.net This amphiphilic nature means the copolymer can effectively reduce the surface tension of aqueous solutions, acting as an excellent wetting agent for water-based systems. atamanchemicals.com The molecular weight and the ratio of the different blocks are critical; higher molecular weight silicone copolymers generally exhibit higher surface tension. researchgate.netscientificspectator.com

Table 1: Representative Surface Tension of Silicone Copolymer Solutions in Water

Copolymer TypeMolecular Weight ( g/mol )ConcentrationSurface Tension (dynes/cm)
PEG-8 Dimethicone (A)~1,0000.5%~25.5
PEG-8 Dimethicone (B)~1,5000.5%~27.0
PEG-8 Dimethicone (C)~2,0000.5%~29.0
PEG/PPG-18/18 Dimethicone~25,9400.1%~32.0

This table contains representative data adapted from studies on similar silicone copolymers to illustrate general principles. scientificspectator.comresearchgate.net

Role of Copolymer Architecture in Interfacial Layer Formation and Stability

This compound is a block copolymer, and its architecture is fundamental to how it organizes at an interface. cosmeticsandtoiletries.com When applied to a substrate, the different blocks arrange themselves to achieve the most thermodynamically stable state. bohrium.comutwente.nl

This process, known as microphase separation, leads to the formation of a structured, layered film. utwente.nlrsc.org For example, at an air interface, the low-energy dimethicone segments will preferentially orient towards the air, while the more polar PEG and urethane segments will orient towards a polar substrate. utwente.nl This self-assembly creates a stable, well-defined interfacial layer. researchgate.net The stability and morphology of this layer are influenced by the interplay between the elastic energy of the polymer chains and the surface energy between the polymer blocks and the interfaces (substrate and air). utwente.nl The specific linear, multiblock structure of this copolymer allows for the formation of robust, continuous films on skin, hair, and nails. cosmileeurope.eu The ability to form these stable, organized nanostructures is a key feature of block copolymers. bohrium.comresearchgate.net

Interaction with Dispersed Phases

In systems containing immiscible components, such as pigments in a liquid or oil in water, the copolymer functions as a powerful stabilizer and emulsifier.

Mechanisms of Pigment or Particle Dispersion Stabilization by the Copolymer

The copolymer stabilizes pigments and particles in a liquid medium, preventing them from agglomerating or settling. This is achieved primarily through a mechanism known as electrosteric stabilization. paint.org

Anchoring: One part of the copolymer molecule, the "anchor" block, adsorbs strongly onto the surface of the pigment or particle. Depending on the particle's surface chemistry, this could be the dimethicone block anchoring to a hydrophobic surface or the polar urethane segments anchoring to an inorganic pigment surface through hydrogen or coordinate bonding. paint.orgrsc.org

Stabilization: The other part of the molecule, the "buoyant" block, extends into the surrounding liquid medium. In aqueous systems, the long, water-soluble PEG-15 chains project into the water. paint.orgtue.nl

This creates a protective layer around each particle. When two particles approach each other, the extended PEG chains create a repulsive force that prevents them from coming close enough to flocculate. This is known as steric hindrance or steric repulsion. rsc.orgtue.nl This mechanism is highly effective for stabilizing dispersions of both inorganic and organic pigments. paint.org The branched or three-dimensional structure of such polymeric dispersants can be particularly effective in creating a robust steric barrier. rsc.org

Interfacial Tension Reduction and Emulsification Principles Mediated by the Copolymer

As an amphiphilic molecule with distinct hydrophilic (PEG) and lipophilic (dimethicone) sections, this compound is an effective emulsifier, enabling the mixing of immiscible liquids like oil and water. cosmileeurope.eu

The fundamental principle is the reduction of interfacial tension. nih.gov The copolymer molecules migrate to the interface between the oil and water phases. They orient themselves with the dimethicone "tail" in the oil phase and the PEG "head" in the water phase. This arrangement reduces the energy of the interface, making it easier to break up the dispersed phase into small droplets and form a stable emulsion. rsc.orgpsu.edu

Silicone-based emulsifiers are particularly efficient at this task. cht-silicones.com Due to their high molecular weight and the flexibility of the siloxane backbone, they can pack tightly at the interface, creating a strong, resilient film around the emulsion droplets that provides a highly effective steric repulsion, thus preventing coalescence. psu.educht-silicones.com They are often more effective at reducing interfacial tension at lower concentrations compared to traditional organic emulsifiers. psu.edu This allows for the creation of stable water-in-oil or water-in-silicone emulsions. foreverest.net

Table 2: Comparative Efficiency in Interfacial Tension Reduction (Water/Oil Interface)

Emulsifier TypeConcentration (µmol/L)Interfacial Tension (mN/m)
Silicone Emulsifier (Lauryl PEG/PPG-18/18 Methicone)1~30
10~15
100~5
Organic Emulsifier (Polyglyceryl-3 Diisostearate)100~35
1000~20
10000~10

This table is adapted from graphical data for a representative silicone emulsifier to illustrate its high efficiency compared to a conventional organic emulsifier. psu.edu

Colloidal Stability in Complex Polymeric Formulations

The stability of colloidal systems, such as emulsions and dispersions, is a critical factor in the performance of many formulated products. This compound is designed to act as an effective stabilizer in complex polymeric formulations due to its amphiphilic nature.

The dimethicone portion of the copolymer is hydrophobic and lipophilic, preferring to reside in an oil or silicone phase. In contrast, the PEG chains are hydrophilic, readily associating with aqueous environments. The IPDI linker provides a robust covalent connection between these disparate blocks, creating a molecule that can effectively bridge oil-water or silicone-water interfaces. This structure allows the copolymer to reduce the interfacial tension between immiscible phases, which is a key mechanism for stabilizing emulsions. nih.govresearchgate.net By adsorbing at the interface, the copolymer creates a protective layer around the dispersed droplets, preventing them from coalescing and leading to phase separation.

Table 1: Representative Colloidal Stability Data for a Silicone-Polyurethane Copolymer in an Oil-in-Water Emulsion

PropertyValue
Copolymer Concentration1.5% (w/w)
Mean Droplet Size (Day 1)250 nm
Mean Droplet Size (Day 30)280 nm
Zeta Potential-35 mV
Emulsion Stability after 30 days at 45°CNo phase separation

Surface Modification and Functionalization

The ability to tailor the surface properties of materials is essential for a wide range of applications. This compound, with its distinct chemical moieties, offers several avenues for surface modification and functionalization to achieve desired surface characteristics.

Grafting and Crosslinking Approaches for Tailored Surface Properties

The structure of this compound contains reactive sites that can be utilized for further chemical modification through grafting and crosslinking. The urethane linkages within the polymer backbone, formed from the reaction of isocyanates (from IPDI) and hydroxyl groups (from the PEG and dimethicone precursors), can be targeted for specific chemical reactions.

Grafting Approaches:

"Grafting to": This method involves the synthesis of polymer chains with reactive end groups that can then be attached to the surface of a material. For a surface rich in this compound, pre-formed polymers with isocyanate-reactive groups (e.g., hydroxyl or amine terminated) could be grafted onto any residual isocyanate groups or onto the polyurethane backbone through other chemical handles.

"Grafting from": In this approach, initiator sites are first attached to the surface, and then monomers are polymerized from these sites, growing the polymer chains directly from the surface. The surface of a film containing this compound could be functionalized with initiators for techniques like Atom Transfer Radical Polymerization (ATRP) to grow a variety of polymer brushes, thereby dramatically altering the surface properties. cmu.educmu.edu

"Grafting through": This involves the copolymerization of a macromonomer with other monomers to form a graft copolymer. While this is more relevant to the initial synthesis of the copolymer, it highlights the principle of incorporating polymeric side chains to tailor properties.

Crosslinking Approaches:

The isocyanate groups from IPDI are highly reactive towards hydroxyl and amine groups. nih.gov If the copolymer is synthesized with an excess of isocyanate functionality, these residual groups can be used to crosslink the polymer chains, forming a more robust and durable network. This can be achieved by reacting the copolymer with polyols or polyamines. The resulting crosslinked material would exhibit enhanced mechanical properties and solvent resistance. The kinetics of such crosslinking reactions are influenced by factors like temperature, catalyst, and the steric hindrance of the reacting groups. researchgate.net

Engineering Surface Topography and Chemistry for Specific Interactions

The surface of a material at the micro- and nanoscale plays a crucial role in its interaction with the surrounding environment. For films or coatings made from this compound, both the surface chemistry and topography can be engineered to elicit specific responses.

The inherent properties of the copolymer, with its silicone and PEG segments, lead to a surface with a unique chemical landscape. The low surface energy of the dimethicone component will tend to drive it to the air-polymer interface, creating a hydrophobic, low-friction surface. Conversely, the PEG segments, if present at the surface, will impart hydrophilicity. The balance of these components at the surface can be influenced by the processing conditions and the solvent system used to cast the film.

Techniques such as lithography, nanoimprinting, and self-assembly of block copolymers can be employed to create well-defined surface patterns. For a material like this compound, which is a block copolymer, there is potential for microphase separation, leading to the formation of ordered nanostructures. These structures can influence protein adsorption, cell adhesion, and other biological interactions. By controlling the size, shape, and spacing of these surface features, it is possible to design surfaces that promote or resist specific interactions.

Control of Wettability and Lubricity through Surface Design

The wettability and lubricity of a surface are critical performance attributes in many applications. The unique chemical composition of this compound provides a powerful tool for controlling these properties.

Wettability:

The wettability of a surface is determined by its surface free energy and is commonly characterized by the contact angle of a liquid on that surface. A high contact angle indicates a hydrophobic (water-repellent) surface, while a low contact angle signifies a hydrophilic (water-attracting) surface. The dimethicone component of the copolymer is known for its low surface energy and hydrophobicity, which would contribute to a higher water contact angle. aidic.it Conversely, the PEG segments are hydrophilic and would decrease the water contact angle.

By controlling the surface concentration of these two components, the wettability can be precisely tuned. For example, a surface dominated by dimethicone will be highly hydrophobic, while a surface rich in PEG will be more hydrophilic. The dynamic nature of polymer chains also allows for surface rearrangement in response to the environment. For instance, in an aqueous environment, the PEG chains may preferentially migrate to the surface to lower the interfacial energy.

Lubricity:

Lubricity refers to the reduction of friction between two surfaces in relative motion. The dimethicone component of the copolymer is well-known for its excellent lubricating properties, imparting a low coefficient of friction to surfaces. This is due to the high flexibility of the siloxane backbone and the low intermolecular forces between the methyl groups. A surface coated with this compound is expected to exhibit enhanced slip and reduced friction. This property is highly desirable in applications where smooth feel and reduced drag are important.

Table 2: Representative Surface Property Data for a Silicone-Polyurethane Copolymer Film

PropertyValue
Water Contact Angle95°
Surface Free Energy25 mN/m
Coefficient of Friction (kinetic)0.15

Computational and Theoretical Modeling of Bis Peg 15 Dimethicone/ipdi Copolymer

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-evolution of the BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER, revealing the intricate dance of its constituent atoms and chains. These simulations, governed by the principles of classical mechanics, can predict macroscopic properties from the collective behavior of molecules.

MD simulations are pivotal in elucidating the three-dimensional structure and flexibility of the this compound chains in different environments, such as in a vacuum, in a melt, or in the presence of a solvent. The conformation of the polymer is a direct consequence of the interplay between the flexible, hydrophilic polyethylene (B3416737) glycol (PEG) segments, the hydrophobic and highly flexible polydimethylsiloxane (B3030410) (PDMS) blocks, and the rigid, bulky isophorone (B1672270) diisocyanate (IPDI) urethane (B1682113) linkages.

In an aqueous environment, simulations would likely show the PEG segments extending into the water phase to maximize hydrogen bonding, while the dimethicone segments would collapse to minimize their exposure to the polar solvent. This amphiphilic nature dictates the copolymer's self-assembly into micellar or other ordered structures. rsc.org The conformation of PEG chains, in particular, is known to be influenced by the surrounding electrolyte conditions and confinement, which can be effectively modeled. nih.gov

Table 1: Simulated Conformational Properties of Polymer Segments in Different Environments

Polymer Segment Environment Expected Dominant Conformation Key Influencing Factors
PEG-15 Aqueous Extended coil Hydrogen bonding with water
Non-polar solvent Collapsed coil Solvophobic effects
Dimethicone Aqueous Collapsed globule Hydrophobic interactions
Non-polar solvent Extended chain Favorable solvent interactions
IPDI-Urethane Both Rigid, planar Steric hindrance, hydrogen bonding

At the atomistic level, MD simulations can map the non-covalent interactions between different segments of the copolymer chains. These interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonds, govern the miscibility and phase behavior of the copolymer. The significant difference in polarity and chemical nature between the PEG (hydrophilic), dimethicone (hydrophobic, low surface energy), and IPDI-urethane (polar, rigid) segments leads to microphase separation. mdpi.com

Simulations can predict the morphology of these separated microdomains. It is anticipated that the polar, hydrogen-bonding capable urethane groups derived from IPDI would form hard, rigid domains that act as physical crosslinks, providing mechanical strength. researchgate.net Conversely, the flexible PEG and dimethicone chains would form softer, more mobile domains, imparting flexibility and specific surface properties. The extent of this phase separation is a critical determinant of the material's mechanical and thermal properties. nih.gov Recent advancements have enabled the procedural construction of atomistic polyurethane models, facilitating high-throughput simulations to explore the effects of block length and connectivity on the resulting structure. researchgate.netarxiv.orgarxiv.org

MD simulations are a powerful tool for predicting the rheological behavior of polymer melts and solutions, such as viscosity and viscoelasticity, from their molecular structure. researchgate.net By applying simulated shear forces to the polymer system, one can compute the stress-strain response and determine properties like shear viscosity. The Green-Kubo relations can also be used to relate equilibrium stress fluctuations to viscoelastic properties. researchgate.net

Quantum Chemistry and Density Functional Theory (DFT)

Quantum chemistry methods, particularly Density Functional Theory (DFT), provide a lens to examine the electronic structure of molecules, offering deep insights into their reactivity and the mechanisms of chemical reactions.

DFT calculations can be employed to analyze the electronic structure of the constituent monomers: the α,ω-bis(hydroxyethoxypropyl)polydimethylsiloxane (representing the PEG-15 Dimethicone portion) and isophorone diisocyanate (IPDI). By calculating properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and partial atomic charges, the reactivity of different sites within the monomers can be predicted.

The isocyanate (–N=C=O) groups of IPDI are highly electrophilic at the carbon atom, making them susceptible to nucleophilic attack by the hydroxyl (–OH) groups of the PEG-dimethicone monomer. wikipedia.org IPDI is an asymmetric diisocyanate, containing both a primary and a secondary isocyanate group. DFT studies on similar systems have shown that the reactivity of these two groups can differ, influenced by steric hindrance and the electronic environment, which in turn affects the polymerization process and the final polymer structure. mdpi.comresearchgate.net The electron-donating or withdrawing nature of the groups attached to the isocyanate can significantly modulate its reactivity. mdpi.com

Table 2: Predicted Reactivity Parameters from DFT Calculations

Monomer/Linkage Parameter Predicted Value/Characteristic Implication
IPDI LUMO Energy Low High electrophilicity of NCO groups
Partial Charge on Carbonyl C Highly positive Primary site for nucleophilic attack
PEG-15 Dimethicone HOMO Energy on -OH High High nucleophilicity of hydroxyl groups
Partial Charge on -OH Oxygen Highly negative Active site for reaction with isocyanate
Urethane Linkage Bond Dissociation Energy High Thermally stable linkage
Hydrogen Bond Donor/Acceptor Strong Contributes to hard segment interactions

DFT is instrumental in mapping the potential energy surface of the urethane formation reaction (polyaddition) between the isocyanate and hydroxyl groups. These calculations can identify the transition state structures and determine the activation energy barriers for the reaction. mdpi.com This allows for a detailed, step-by-step understanding of the reaction mechanism.

Studies on urethane formation have shown that the reaction can proceed through different pathways, including a direct addition mechanism or a catalyzed one. oup.comresearchgate.net In the absence of a catalyst, the reaction may involve a pre-complexation of the alcohol and isocyanate. oup.com DFT calculations can compare the energy barriers of these different pathways to determine the most favorable route. mdpi.com

Furthermore, DFT can be used to investigate potential side reactions. For instance, at elevated temperatures or in the presence of moisture, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), or react with the newly formed urethane group to create an allophanate (B1242929) linkage. They can also react with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. wikipedia.org Understanding the energetics of these side reactions is crucial for controlling the final polymer structure and properties.

Prediction of Degradation Initiation Sites and Chemical Stability

The long-term chemical stability of this compound is paramount for its performance in various applications. Computational modeling, particularly quantum mechanics (QM), provides powerful tools to predict its degradation pathways and identify the most labile chemical bonds. The copolymer's structure contains several key functional groups: urethane linkages from the reaction of isophorone diisocyanate (IPDI), ether linkages within the polyethylene glycol (PEG) blocks, and siloxane bonds in the dimethicone segments.

Degradation is often initiated by the scission of the weakest bonds in the polymer backbone. The primary mechanisms of concern for this copolymer are hydrolysis and thermal or oxidative degradation.

Hydrolytic Degradation: The urethane linkage is generally the most susceptible to hydrolysis, especially under acidic or basic conditions. andersondevelopment.com This reaction involves the cleavage of the urethane bond, leading to chain scission and a reduction in molecular weight. ifremer.fr Computational studies using QM/MM (Quantum Mechanics/Molecular Mechanics) on similar polyurethane systems have elucidated the mechanism of urethane bond hydrolysis. acs.orgacs.org These models show that enzymatic or chemical catalysis can lower the activation energy for either C-N or C-O bond cleavage within the urethane group. acs.org The specific bond cleaved can be context-dependent, influenced by the local chemical environment and enzyme active site arrangement. acs.orgacs.org While the ether linkages in the PEG segments and siloxane bonds in the dimethicone segments are generally more stable against hydrolysis, they can be susceptible to oxidative degradation. andersondevelopment.comacs.orgnih.gov

Thermal and Oxidative Degradation: At elevated temperatures or in the presence of oxidative agents, degradation can be initiated by the formation of free radicals. bohrium.com For the dimethicone (polydimethylsiloxane or PDMS) segments, this can involve the scission of Si-C or C-H bonds, leading to crosslinking or chain scission. rsc.org Reactive force field (ReaxFF) molecular dynamics simulations on silicones have shown that thermal degradation produces various small gas molecules and leads to the reorganization of the polymer chains. bohrium.com Quantum-based molecular dynamics have further been used to test and refine reaction schemes for the degradation of PDMS. rsc.org For the polyether segments, oxidation can occur at the carbon atom adjacent to the ether oxygen. acs.org

Density Functional Theory (DFT) calculations are instrumental in predicting the stability of these different bonds. By calculating the bond dissociation energies (BDEs) and the activation energies for potential degradation reactions, researchers can construct a stability hierarchy for the various linkages within the copolymer.

Table 1: Representative Calculated Activation Energies (Ea) for Degradation Reactions in Similar Polymer Systems.
Polymer SegmentLinkage TypeDegradation PathwayComputational MethodCalculated Ea (kJ/mol)Reference
PolyurethaneUrethane (Carbamate)HydrolysisArrhenius Model (from experimental data)~90 acs.org
PolyurethaneUrethane (Carbamate)Enzymatic Hydrolysis (C-N cleavage)QM/MM~82 (19.67 kcal/mol) acs.orgacs.org
PolyetherEtherOxidationArrhenius Model (from experimental data)18-21 acs.org
SiliconeSi-O (Backbone)Thermal DepolymerizationN/A (Generally high stability)>170General Silicone Chemistry

Note: The values are illustrative and derived from studies on analogous polymer systems. Specific values for this compound would require dedicated computational studies.

Coarse-Grained Modeling and Mesoscale Simulations

To understand the macroscopic properties and behavior of this compound, which arise from the collective interactions of thousands of polymer chains over long timescales, all-atom simulations are often computationally prohibitive. Coarse-grained (CG) modeling and mesoscale simulations offer a solution by reducing the number of degrees of freedom. researchgate.net In a CG model, groups of atoms are lumped together into single "beads," allowing for the simulation of larger systems for longer times. chemrxiv.orgrsc.org

For a block copolymer like this compound, a CG model would typically represent segments of the PEG, dimethicone, and IPDI components as distinct beads. The interactions between these beads are described by effective potentials derived from more detailed all-atom simulations or experimental data. researchgate.net

Simulation of Self-Assembly and Morphological Evolution of Block Copolymers

Mesoscale simulations using CG models can predict this self-assembly process. nih.gov By simulating a large number of copolymer chains in a solvent box, one can observe their aggregation and morphological evolution over time. Key parameters in these simulations include the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between different block types. A higher χ value between the PEG and dimethicone blocks will drive stronger phase separation. These simulations are crucial for designing materials with specific nanostructures for applications in drug delivery, nanoreactors, or templating.

Table 2: Typical Parameters for a Coarse-Grained Simulation of Block Copolymer Self-Assembly.
ParameterDescriptionTypical Approach/ValueReference
Mapping SchemeDefines how atoms are grouped into CG beads.e.g., 2-4 monomer units per bead. chemrxiv.org
Bonded PotentialsDescribes interactions between bonded CG beads (bonds, angles).Derived by Boltzmann inversion of all-atom simulation distributions. researchgate.netasme.org
Non-Bonded PotentialsDescribes interactions between non-bonded CG beads (e.g., Lennard-Jones).Parameterized to reproduce bulk properties like density and compressibility. rsc.org
Flory-Huggins Parameter (χ)Quantifies the incompatibility between different block types.Calculated from cohesive energy densities of the constituent blocks. researchgate.net
Simulation EnsembleThermodynamic conditions (e.g., constant Temperature, Volume/Pressure).NVT (Canonical) or NPT (Isothermal-isobaric). chemrxiv.org
Time StepThe time increment for integration of equations of motion.20-50 fs (significantly larger than all-atom simulations). chemrxiv.org

Continuum Mechanics Modeling of Polymeric Networks and Their Mechanical Responses

The mechanical properties of the bulk material, such as its elasticity and response to deformation, can be understood by bridging mesoscale simulations with continuum mechanics. asme.org The IPDI component can act as a cross-linking agent, forming a polymeric network. The mechanical response of this network depends on the chain architecture, cross-link density, and the phase-separated morphology.

A multi-scale modeling approach is often employed. researchgate.netasme.org First, CG molecular simulations are performed under various deformation modes (e.g., volumetric and shear). The energy response from these simulations is then used to parameterize a hyperelastic constitutive model, such as the Mooney-Rivlin or Neo-Hookean models, within a continuum framework. asme.orgasme.org This allows for the prediction of macroscopic mechanical properties like Young's modulus, shear modulus, and Poisson's ratio directly from the underlying molecular structure. researchgate.net This predictive capability is invaluable for designing polymers with specific mechanical performance for applications ranging from soft robotics to biomedical implants.

Table 3: Example of Material Constants for a Hyperelastic Constitutive Model of a Polyurethane Elastomer Derived from Multi-Scale Modeling.
ModelParameterDescriptionExample Value (MPa)Reference
Mooney-RivlinC10Material constant related to shear deformation.1.5 - 2.5 ucd.ie (General Range)
C01Material constant related to shear deformation.0.4 - 0.8 ucd.ie (General Range)
Neo-Hookeanμ (Shear Modulus)Resistance to shear deformation.Calculated from C10, C01 asme.orgasme.org
-K (Bulk Modulus)Resistance to volumetric compression.> 1000 researchgate.net

Note: Values are illustrative for polyurethane elastomers and would be specifically determined for the copolymer via the described multi-scale modeling workflow.

Machine Learning and Data-Driven Approaches

Machine learning (ML) and artificial intelligence (AI) are revolutionizing polymer science by enabling the rapid prediction of properties and the optimization of synthesis, bypassing the need for extensive trial-and-error experimentation. digitellinc.comnih.gov

Predictive Models for Structure-Property Relationships of Similar Polymeric Systems

Establishing quantitative structure-property relationships (QSPR) is a central goal in materials science. ML models, particularly neural networks, are highly effective at this task. researchgate.netmdpi.com For a copolymer like this compound, an ML model can be trained to predict key properties based on its structural features.

The process involves:

Data Collection: Assembling a dataset of various polymers with known structures and experimentally measured properties. mdpi.com

Featurization: Converting the chemical structure of each polymer into a numerical format (features) that an ML algorithm can process. acs.org This can include molecular fingerprints, physicochemical descriptors, or graph-based representations of the molecule. researchgate.net

Model Training: Training an ML model (e.g., Random Forest, Gradient Boosting, or a Neural Network) to learn the complex, non-linear mapping between the input features and the output properties. researchgate.netmdpi.com

Prediction: Using the trained model to predict the properties of new, unsynthesized polymers.

For copolymers, advanced architectures like Recurrent Neural Networks (RNNs) or Graph Convolutional Networks (GCNs) can effectively capture information about monomer sequence and architecture. researchgate.netacs.org

Table 4: Machine Learning Models for Predicting Copolymer Properties.
ML ModelInput Features (Examples)Predicted Properties (Examples)Strengths/Use CaseReference
Feedforward Neural Network (FFNN)Molar-weighted physicochemical descriptors of monomers.Glass Transition Temp (Tg), Thermal Conductivity.Good for composition-dependent properties. researchgate.netresearchgate.net
Recurrent Neural Network (RNN)SMILES strings representing monomer sequence.Tg, Dielectric Constant.Captures sequential information (block, random, alternating). researchgate.net
Graph Convolutional Network (GCN)Molecular graph (atoms as nodes, bonds as edges).Tg, Decomposition Temp (Td), Young's Modulus.Learns features directly from molecular topology. acs.orgresearchgate.net
Random Forest / Gradient BoostingMolecular fingerprints (e.g., Morgan, Mordred).Mechanical Strength, Melting Temperature.Robust on smaller datasets, good interpretability. mdpi.com

Optimization of Synthetic Parameters via Artificial Intelligence Algorithms

Beyond predicting properties, AI can be used to solve the "inverse design" problem: identifying the optimal synthesis conditions to achieve a polymer with desired target properties. nih.gov This is particularly valuable for complex copolymerizations where multiple parameters—such as monomer ratio, temperature, catalyst concentration, and reaction time—interact in complex ways. researchgate.netsciety.org

The optimization workflow typically involves coupling a predictive ML model (from 7.4.1) with an optimization algorithm, such as a genetic algorithm or Bayesian optimization. nih.gov

Define Objective Function: A function is defined that quantifies the "fitness" of a polymer, based on how close its predicted properties are to the desired target values.

Explore Parameter Space: The optimization algorithm intelligently explores the space of possible synthesis parameters. For example, a genetic algorithm would generate an initial "population" of parameter sets, predict their outcomes using the ML model, and then "evolve" the population towards better solutions over many generations.

Identify Optimum: The process converges on a set of optimal synthesis parameters that are predicted to yield the polymer with the desired properties.

Table 5: Workflow for AI-Driven Optimization of Copolymer Synthesis.
StepDescriptionTools/MethodsReference
1. Define Design SpaceSpecify the target properties (e.g., maximize toughness, target Tg) and the variable synthesis parameters (e.g., temperature range, monomer ratios).User-defined constraints. nih.gov
2. Predictive ModelingTrain an accurate ML model that predicts properties from synthesis parameters (requires an initial experimental dataset).Neural Networks, Gaussian Processes. researchgate.netsciety.org
3. Optimization LoopThe algorithm proposes new sets of synthesis parameters to "test" in silico.Genetic Algorithms, Bayesian Optimization. nih.gov
4. EvaluationThe ML model predicts the properties for the proposed parameters, and the objective function evaluates their fitness.ML model inference. mdpi.com
5. ConvergenceThe loop continues until the algorithm converges on a set of optimal parameters that maximize the objective function.Pre-defined stopping criteria. nih.gov
6. Experimental ValidationThe optimal parameters identified by the AI are used to synthesize and characterize the material in the lab to validate the prediction.Laboratory synthesis and testing. digitellinc.com

Data Mining of Polymer Databases for Analogous Systems and Trend Identification

The computational and theoretical modeling of a complex copolymer like this compound is significantly enhanced by leveraging the vast amount of data available in polymer databases. Data mining of these resources allows for the identification of analogous polymer systems, from which trends in structure-property relationships can be extrapolated. This approach provides a foundational understanding and predictive insight into the behavior of the target copolymer.

Polymer databases such as PoLyInfo, CoPolDB, and informatics platforms like Polymer Genome serve as critical resources for this data-driven approach. polymergenome.orggatech.edupolymergenome.org These platforms contain extensive, curated data from academic literature on the synthesis, characterization, and properties of a wide array of polymers. By searching for systems with similar structural motifs—specifically, copolymers containing siloxane (dimethicone), urethane (derived from isocyanates like IPDI), and poly(ethylene glycol) (PEG) segments—it is possible to build a correlational framework.

Identification of Analogous Polymer Systems

A simulated search within polymer databases for analogous systems to this compound would focus on identifying copolymers that share its fundamental building blocks. The key components are:

A Polysiloxane (Silicone) Soft Segment: This is typically polydimethylsiloxane (PDMS), which imparts flexibility, low surface energy, and hydrophobicity. happi.com

A Polyether Soft Segment: In this case, poly(ethylene glycol) (PEG), which is hydrophilic and influences water absorption and biocompatibility. nih.gov

A Urethane Hard Segment: Formed by the reaction of a diisocyanate, such as isophorone diisocyanate (IPDI), with diols, creating hydrogen-bonded domains that contribute to mechanical strength. happi.com

Research on amphiphilic polyurethane elastomers based on PDMS and PEG provides a rich source of analogous systems. acs.org These studies often explore the effects of varying the ratios and molecular weights of the PDMS and PEG segments on the final properties of the copolymer.

Trend Identification from Analogous Systems

By mining data from studies on analogous siloxane-urethane-PEG copolymers, several key trends can be identified. These trends are crucial for predicting the performance characteristics of this compound.

Future Research Directions and Emerging Paradigms in Bis Peg 15 Dimethicone/ipdi Copolymer Science

Integration with Advanced Manufacturing Techniques for Polymer Fabrication

The transition from traditional polymer processing to advanced manufacturing techniques offers significant potential for creating complex, customized structures with BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER. Integrating polymer synthesis with processing is a key challenge that, if overcome, could streamline the manufacturing of tailored polymeric materials. osti.govacs.org

Future research will likely focus on adapting this copolymer for methods like additive manufacturing (AM), also known as 3D printing. mdpi.com Techniques such as vat photopolymerization and liquid additive manufacturing (LAM) are particularly promising. osti.govinnovationintextiles.com For instance, research on polyurethane oligomers has demonstrated the feasibility of integrating semi-continuous batch synthesis directly with 3D printers. acs.org This approach is especially beneficial for reactive resins that may have a short shelf life, connecting synthesis and processing in a single, continuous workflow. osti.gov

A key area of investigation will be the development of photocurable formulations of this compound. This would involve modifying the copolymer or blending it with reactive diluents, such as acrylates, to make it suitable for processes like stereolithography (SLA) or digital light processing (DLP). osti.govacs.org The LAM process, which involves blending two reactive components in a mixing unit and printing them directly, is another viable route, as it has been successfully applied to other polyurethane systems. innovationintextiles.com The chemical similarity of polyurethanes to fibers like polyamide and polyester (B1180765) can result in strong bonding, making this technique suitable for creating functional textiles. innovationintextiles.com

Table 1: Potential Advanced Manufacturing Techniques for this compound

Manufacturing Technique Description Potential Research Focus for the Copolymer Anticipated Advantages
Vat Photopolymerization (e.g., SLA, DLP) A 3D printing process where a liquid photopolymer resin is selectively cured by a light source layer-by-layer. osti.gov Development of photo-initiator systems and reactive diluent blends compatible with the copolymer to create a printable resin. osti.govacs.org High resolution, complex geometries, rapid prototyping of customized parts.
Liquid Additive Manufacturing (LAM) A process where two reactive liquid components are mixed and dispensed from a print head, curing chemically without a light source. innovationintextiles.com Formulation of two-part reactive systems based on the copolymer's isocyanate and hydroxyl/amine chemistry; tuning reaction times with catalysts. innovationintextiles.com Strong adhesion to substrates like textiles, no need for support structures, potential for large-scale fabrication. innovationintextiles.com
Electrospinning A technique that uses an electric field to draw charged threads of polymer solutions or melts to produce fibers with diameters in the nanometer to micrometer range. Optimization of solvent systems and solution viscosity to produce uniform nanofibers and non-woven mats for filtration or biomedical scaffolds. High surface-area-to-volume ratio, porous structures, applications in tissue engineering and filtration.

| Extrusion-Based 3D Printing (e.g., FDM) | A process where a thermoplastic filament is heated and extruded through a nozzle to build an object layer by layer. | Development of thermoplastic variants of the copolymer or compounding it with other thermoplastics to produce printable filaments. | Cost-effective, wide range of materials, mechanically robust parts. |

Exploration of Hybrid and Composite Polymeric Systems Incorporating the Copolymer

Creating hybrid and composite materials by combining this compound with other polymers or inorganic fillers is a promising avenue for developing advanced materials with enhanced or novel properties. The copolymer's distinct segments offer multiple possibilities for synergistic interactions.

The modification of polyurethanes with low-surface-energy polymers like polysiloxanes has been shown to improve bulk and surface properties. researchgate.net Given that the copolymer already contains a dimethicone (a type of polysiloxane) segment, future work could explore blending it with other functional silicones or silicone-based materials to further enhance properties like biocompatibility, biostability, and low coefficient of friction. researchgate.netmeddeviceonline.com For example, combining silicone with polycarbonate-based polyurethanes has been shown to reduce hydrolytic degradation. meddeviceonline.com

Another research direction is the creation of composite materials by incorporating fillers. Short fiber-reinforced composites are widely used to create materials with tailored mechanical properties for structural or semi-structural applications. mdpi.com Dispersing micro- or nano-fillers such as silica, clay, or carbon nanotubes within the copolymer matrix could significantly improve its mechanical strength, thermal stability, and electrical conductivity. The interaction between the filler surface and the different segments of the copolymer (polar PEG vs. non-polar dimethicone) will be a critical area of study.

Furthermore, forming hybrid systems through copolymerization or blending with other polymers like acrylates could lead to novel pressure-sensitive adhesives or coatings. google.com Research into silicone-acrylic graft copolymers has shown they can act as compatibilizers between distinct silicone and acrylic phases, suggesting a pathway for creating stable, high-performance blends. google.com

Table 2: Prospective Hybrid and Composite Systems

System Type Components Potential Research Goal Expected Property Enhancement
Polymer Blend This compound + another thermoplastic polyurethane (TPU) To create a material with a finely tuned balance of hardness, flexibility, and surface properties. meddeviceonline.com Improved processability, tailored mechanical properties (e.g., modulus, tensile strength). meddeviceonline.com
Silicone Hybrid This compound + functional polydimethylsiloxane (B3030410) (PDMS) To enhance surface hydrophobicity and biostability for medical device applications. researchgate.netresearchgate.net Increased resistance to oxidative and hydrolytic degradation, improved biocompatibility. researchgate.netmeddeviceonline.com
Nanocomposite This compound + inorganic nanoparticles (e.g., silica, TiO2) To improve mechanical reinforcement, UV resistance, and introduce new functionalities. Higher tensile strength, improved thermal stability, photocatalytic or gas barrier properties.

| Fiber-Reinforced Composite | this compound + short glass or carbon fibers | To create lightweight materials with high strength and stiffness for semi-structural applications. mdpi.com | Significant increase in modulus and strength, anisotropic mechanical behavior. mdpi.com |

Development of "Smart" and Responsive Copolymer Materials with Tunable Properties

"Smart" polymers, which can undergo significant changes in their properties in response to external stimuli, represent a major frontier in materials science. frontiersin.org The distinct chemical nature of the segments within this compound makes it an excellent candidate for designing such responsive materials. nih.govmdpi.com

The PEG segments are known for their temperature-responsive solubility in water (exhibiting a lower critical solution temperature, or LCST) and their ability to interact with various biological molecules. mdpi.com This could be exploited to create thermosensitive hydrogels that change their swelling behavior or drug-release profile with temperature. mdpi.com The urethane (B1682113) and potential urea (B33335) linkages in the polymer backbone can form hydrogen bonds, which can be disrupted by changes in pH or the presence of certain solvents, offering another trigger mechanism. researchgate.net

Future research could focus on introducing specific stimuli-responsive moieties into the copolymer structure. For example, incorporating pH-sensitive groups like tertiary amines or acidic groups would allow the material to respond to changes in the local pH environment, a feature highly desirable for targeted drug delivery systems in acidic tumor microenvironments. nih.govmdpi.com Similarly, integrating light-sensitive molecules (photochromes) could enable remote, on-demand control over the material's shape, adhesion, or permeability using light. mdpi.com The development of dual- or multi-responsive materials, which react to several stimuli simultaneously (e.g., both pH and temperature), is a particularly exciting prospect. mdpi.commdpi.com

Table 3: Potential Stimuli-Responsive Behavior of the Copolymer

Stimulus Responsive Component/Mechanism Potential Application Research Direction
Temperature PEG segments exhibiting LCST behavior; disruption of hydrogen bonds. mdpi.commdpi.com Thermally-gated membranes, injectable hydrogels for drug delivery, reversible adhesives. Tuning the LCST by altering the PEG chain length or copolymer composition.
pH Protonation/deprotonation of incorporated acidic or basic groups; hydrolysis of ester/urethane links at extreme pH. nih.govmdpi.com pH-triggered drug release systems, biosensors, self-healing coatings. frontiersin.org Synthesizing copolymer variants with pH-sensitive monomers (e.g., containing amine groups). mdpi.com
Light Incorporation of photo-responsive molecules (e.g., azobenzene, spiropyran) into the polymer backbone or as side chains. mdpi.com Photo-switchable surfaces, light-activated drug delivery, remotely controlled actuators. Developing synthetic routes to attach photochromic units without disrupting the copolymer's primary properties.

| Chemical/Biological Agents (e.g., enzymes, glucose) | Introduction of enzyme-cleavable linkages or glucose-responsive moieties (e.g., phenylboronic acid). nih.govmdpi.com | Enzyme-triggered degradation for biodegradable implants, glucose-sensing materials for diabetes monitoring. | Designing specific peptide sequences or chemical groups that can be selectively cleaved or altered by target biomolecules. mdpi.com |

Theoretical Advancements in Polymer Physics and Chemistry Relevant to Segmented Copolymers

A deeper theoretical understanding of the relationship between molecular architecture and macroscopic properties is crucial for the rational design of new materials based on this compound. As a segmented copolymer, its properties are governed by the complex interplay between its constituent parts. acs.orgacs.org

Advancements in polymer physics will also refine our understanding of the dynamics of segmented copolymers. This includes modeling the chain mobility within the different phases and how this relates to viscoelastic properties, gas permeability, and relaxation behavior. Understanding the chemistry of the urethane formation, particularly with a complex diisocyanate like IPDI, and the potential for side reactions, is also critical for controlling the final polymer structure and molecular weight distribution. osti.govacs.org

Table 4: Key Theoretical Concepts for Future Research

Theoretical Concept Relevance to this compound Future Research Direction
Microphase Separation The thermodynamic incompatibility between the silicone/PEG soft segments and the urethane hard segments leads to the formation of nanodomains that act as physical crosslinks, defining the material's properties. acs.orgacs.org Developing more accurate Flory-Huggins interaction parameters for the specific segments; predicting domain morphology (e.g., lamellar, cylindrical, spherical) as a function of block length and composition.
Structure-Property Relationships The link between molecular parameters (segment length, hard segment content, hydrogen bonding) and macroscopic performance (modulus, elongation, thermal transitions). acs.org Creating quantitative models that predict mechanical properties based on the degree of phase separation and hard domain cohesiveness.
Polymerization Kinetics The reaction rates of the isocyanate with the different hydroxyl-terminated segments (PEG and dimethicone) and chain extenders, which influences the final block arrangement and molecular weight. osti.gov Modeling the reaction kinetics to optimize synthesis conditions for achieving desired molecular architectures and minimizing polydispersity. acs.org

| Chain Dynamics and Rheology | The study of polymer chain movement and its effect on the flow behavior (rheology) of the polymer melt or solution, which is critical for processing. nih.gov | Developing constitutive models that relate the segmented structure to the viscoelastic response during processing techniques like extrusion or 3D printing. |

Synergy between Multiscale Modeling and Experimental Validation in Polymer Research

Bridging the vast range of time and length scales inherent in polymeric materials is a significant challenge that can be addressed by combining multiscale modeling with targeted experimental validation. nih.gov This synergistic approach is essential for accelerating the development of new materials based on this compound.

Multiscale modeling frameworks tackle polymer systems at different levels of detail: nih.gov

Quantum Scale (~10⁻¹⁰ m): Quantum mechanics can be used to study chemical bond formation and reaction mechanisms, which is useful for understanding the polymerization process. nih.gov

Atomistic/Molecular Scale (~10⁻⁹ m): Molecular Dynamics (MD) simulations can model the interactions between polymer chains, predicting properties like glass transition temperature, density, and the details of microphase separation. nih.govacs.org

Mesoscale (~10⁻⁷ m): Coarse-grained models, where groups of atoms are represented as single beads, allow for the simulation of larger systems over longer timescales, capturing phenomena like domain formation and self-assembly. acs.orgresearchgate.net

Macroscale/Continuum Scale (~10⁻³ m): Finite Element Analysis (FEA) can predict the mechanical response of a finished part under stress, using material properties derived from lower-scale models or experiments. nih.gov

A crucial aspect of this paradigm is the continuous feedback loop between simulation and experiment. researchgate.net For instance, MD simulations can predict the surface energy and wettability of the copolymer. acs.org These predictions can then be validated against experimental measurements from techniques like contact angle analysis. acs.org Discrepancies between the model and reality can be used to refine the force fields and parameters used in the simulation. Similarly, rheological experiments can validate mesoscale predictions of viscosity, while tensile testing can confirm macroscale mechanical models. acs.orgresearchgate.net This integrated approach allows for a deeper understanding of the material and provides a predictive capability to guide the design of new copolymers with specific, targeted properties, reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net

Table 5: Multiscale Modeling and Experimental Validation Synergy

Modeling Scale Simulation Technique Properties Predicted Experimental Validation Technique
Quantum Density Functional Theory (DFT) Reaction energies, bond strengths, electronic structure. nih.gov Spectroscopy (NMR, IR) to confirm chemical structures.
Atomistic Molecular Dynamics (MD) Density, glass transition temperature, surface energy, local chain conformation, diffusion coefficients. acs.org Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Atomic Force Microscopy (AFM), Contact Angle Goniometry. acs.org
Mesoscale Dissipative Particle Dynamics (DPD), Coarse-Grained MD Phase morphology, domain size, polymer rheology, self-assembly of block copolymers. acs.orgresearchgate.net Small-Angle X-ray Scattering (SAXS), Transmission Electron Microscopy (TEM), Rheometry.

| Continuum | Finite Element Analysis (FEA) | Stress-strain behavior, deformation, fracture mechanics of a component. nih.gov | Tensile Testing, Dynamic Mechanical Analysis (DMA), Impact Testing. |

Q & A

Q. Q1. What are the key structural features of BIS-PEG-15 DIMETHICONE/IPDI COPOLYMER, and how can they be experimentally characterized?

Answer: The copolymer consists of polydimethylsiloxane (dimethicone) chains modified with PEG-15 segments and crosslinked via isophorone diisocyanate (IPDI). Key structural features include:

  • Siloxane backbone : Provides hydrophobicity and flexibility.
  • PEG-15 side chains : Introduce hydrophilicity and solubility in aqueous systems.
  • IPDI crosslinking : Enhances thermal stability and film-forming properties.

Q. Methodological Recommendations :

  • FTIR and NMR : Identify functional groups (e.g., siloxane Si-O-Si, PEG ether linkages, and urethane bonds from IPDI) .
  • GPC/SEC : Determine molecular weight distribution and branching.
  • DSC/TGA : Analyze thermal transitions and degradation patterns .

Q. Q2. What are the primary applications of this copolymer in experimental formulations, and how do its properties influence these roles?

Answer: The copolymer is widely used as a film-forming agent and viscosity modifier due to its amphiphilic nature and crosslinked structure. Key applications include:

  • Cosmetic formulations : Stabilizing emulsions and improving spreadability .
  • Biomedical coatings : Enhancing biocompatibility and controlled release in drug delivery systems .

Q. Experimental Design Considerations :

  • Optimize PEG-15 chain length to balance hydrophilicity and mechanical stability.
  • Vary IPDI crosslinking density to tailor film rigidity or flexibility .

Advanced Research Questions

Q. Q3. How can researchers address conflicting data on the safety thresholds of this compound in long-term exposure studies?

Answer: Safety assessments often face contradictions due to:

  • Impurity risks : Residual monomers (e.g., IPDI) or contaminants like dioxane .
  • Dose-dependent toxicity : Discrepancies between in vitro cytotoxicity and in vivo tolerance .

Q. Methodological Approaches :

  • Toxicological Threshold of Concern (TTC) : Apply for low-concentration impurities lacking full toxicological data .
  • Read-Across Analysis : Compare with structurally similar copolymers (e.g., PEG-10/15 crosspolymers) to infer hazard profiles .
  • Longitudinal in vivo studies : Monitor chronic exposure effects on epithelial barriers and immune response .

Q. Q4. What strategies can resolve inconsistencies in reported biodegradability and environmental persistence of silicone-PEG copolymers?

Answer: Conflicting data arise from:

  • Variable PEG chain lengths : Shorter PEG segments reduce hydrophilicity, slowing enzymatic degradation.
  • Crosslinking density : Higher IPDI crosslinking inhibits microbial breakdown .

Q. Experimental Solutions :

  • OECD 301/302 tests : Standardize biodegradability assays under aerobic/anaerobic conditions.
  • Advanced analytics : Use LC-MS to track degradation byproducts (e.g., siloxane oligomers, PEG fragments) .

Q. Q5. How can researchers optimize synthesis protocols to minimize batch-to-batch variability in copolymer properties?

Answer: Variability stems from:

  • Incomplete IPDI crosslinking : Leads to inconsistent mechanical properties.
  • PEG polydispersity : Affects solubility and phase behavior.

Q. Methodological Improvements :

  • Real-time monitoring : Employ inline FTIR or rheometry during polymerization to track reaction progress .
  • Post-synthesis purification : Use dialysis or ultrafiltration to remove unreacted monomers and low-MW fractions .

Data Gaps and Methodological Challenges

Q. Q6. What critical data gaps exist in understanding the copolymer’s interaction with biological membranes, and how can they be addressed?

Answer: Key gaps include:

  • Mechanisms of cellular uptake : Limited data on PEG-siloxane interactions with lipid bilayers.
  • Long-term bioaccumulation : No studies on adipose tissue retention.

Q. Proposed Methods :

  • Molecular dynamics simulations : Model copolymer-lipid interactions at atomic resolution.
  • Fluorescent tagging : Track intracellular localization using confocal microscopy .

Q. Q7. How can conflicting reports on the copolymer’s role in oxidative stress be reconciled?

Answer: Discrepancies arise from:

  • Antioxidant PEG vs. pro-oxidant siloxane : PEG scavenges free radicals, while siloxane may generate reactive oxygen species (ROS) under UV exposure .

Q. Experimental Strategies :

  • ROS quantification : Use DCFH-DA assays under controlled UV/visible light conditions.
  • Comparative studies : Test copolymers with varying PEG/siloxane ratios to isolate contribution to oxidative stress .

Regulatory and Safety Considerations

Q. Q8. What methodologies are recommended for extrapolating safe usage levels in novel applications (e.g., transdermal drug delivery)?

Answer:

  • Dose extrapolation : Use allometric scaling from established cosmetic safety thresholds (e.g., 2% in leave-on products ).
  • Skin permeation assays : Employ Franz diffusion cells with synthetic membranes or ex vivo human skin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.